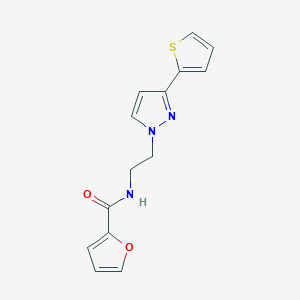

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Description

Propriétés

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(12-3-1-9-19-12)15-6-8-17-7-5-11(16-17)13-4-2-10-20-13/h1-5,7,9-10H,6,8H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKKFQDHXVZKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene moiety, and finally the attachment of the furan-2-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Target Enzymes

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide primarily targets enzymes such as:

- Urease

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

Mode of Action

The compound acts by inhibiting the activity of these enzymes, which can lead to significant biochemical changes within the cholinergic system. This inhibition affects neurotransmitter levels, potentially influencing various physiological processes.

Scientific Research Applications

This compound has several important applications across different scientific disciplines:

Medicinal Chemistry

- Anti-inflammatory Activity : Studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. For example, in vivo studies indicated potent inhibition of carrageenan-induced paw edema in animal models.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary research suggests that the compound may have anticancer activity, warranting further investigation into its mechanisms and efficacy against specific cancer cell lines.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as oxidation and reduction.

Materials Science

The unique electronic properties imparted by the thiophene and furan rings make this compound suitable for applications in developing new materials with specific optical or electronic characteristics.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazine and appropriate carbonyl compounds.

- Introduction of the Thiophene Moiety : Cross-coupling reactions are often utilized for this step.

- Amidation Reaction : The final product is formed by reacting the intermediate with furan carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

For industrial-scale production, optimization of synthetic routes is essential to maximize yield and minimize costs. Techniques such as continuous flow reactors may be employed to enhance efficiency.

Mécanisme D'action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other heterocyclic molecules that feature thiophene, pyrazole, or furan rings. Examples include:

Thiophene derivatives: Known for their electronic properties and use in materials science.

Pyrazole derivatives: Often used in medicinal chemistry for their biological activities.

Furan derivatives: Utilized in organic synthesis and as building blocks for more complex molecules.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a thiophene ring, which contribute to its unique chemical properties. The molecular structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Introduction of the Thiophene Ring : Cross-coupling reactions, such as Suzuki or Stille coupling, are employed.

- Amidation Reaction : The furan carboxylic acid is reacted with the amine derived from the pyrazole to form the final carboxamide product.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance:

- In Vivo Studies : A study demonstrated that derivatives similar to this compound showed remarkable inhibition of carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory effects comparable to standard treatments like diclofenac sodium .

Anticancer Potential

Preliminary studies have indicated that this compound may also possess anticancer properties:

- Mechanism of Action : The compound may exert its effects by modulating specific signaling pathways involved in cancer cell proliferation and apoptosis. It is hypothesized to interact with key molecular targets such as COX enzymes, which are often implicated in tumorigenesis .

Case Study 1: Anti-inflammatory Efficacy

In a recent study published by Sivaramakarthikeyan et al., various pyrazole derivatives were evaluated for their anti-inflammatory activity. Among them, this compound exhibited an IC50 value indicative of strong anti-inflammatory potential, outperforming many existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Safety Profile

Further investigations into the safety profile revealed minimal degenerative changes in vital organs (stomach, liver, kidneys) during histopathological evaluations in treated animals, indicating that the compound may have a favorable safety profile compared to traditional NSAIDs .

The biological activity of this compound is believed to involve:

- COX Inhibition : The compound may selectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.

- Cell Signaling Modulation : It could modulate pathways related to cell survival and apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for preparing N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, and how are intermediates characterized?

A common approach involves coupling a furan-2-carboxamide derivative with a pyrazole-thiophene intermediate. For example:

- Step 1 : Synthesize 3-(thiophen-2-yl)-1H-pyrazole via cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives.

- Step 2 : React the pyrazole with a bromoethyl linker (e.g., 1,2-dibromoethane) to form the ethyl-pyrazole intermediate.

- Step 3 : Couple this intermediate with furan-2-carboxylic acid chloride under reflux in acetonitrile (3–24 hours) .

Characterization : Use ¹H/¹³C NMR to confirm amide bond formation (δ ~12 ppm for NH-C=O) and IR for C=O (~1670 cm⁻¹) and C=S (~1240 cm⁻¹) stretches .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity ≥95% .

- TGA/DSC : Evaluate thermal stability (decomposition temperature >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Modify substituents on the pyrazole, thiophene, or furan moieties:

- Pyrazole substitution : Replace the ethyl linker with propyl or branched chains to enhance lipophilicity .

- Thiophene modification : Introduce electron-withdrawing groups (e.g., -NO₂) to alter π-π stacking interactions with biological targets .

- Furan replacement : Test thiophene-2-carboxamide analogs to compare binding affinity in enzymatic assays (e.g., anthrax lethal factor inhibition) .

Validation : Perform in vitro IC₅₀ assays and correlate results with docking scores (AutoDock Vina) .

Q. What strategies improve synthetic yield and scalability?

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

- Solvent selection : Replace acetonitrile with 1,4-dioxane for higher boiling points and reduced side reactions .

- Workflow : Employ continuous flow chemistry for intermediates prone to degradation .

Q. How can computational methods guide target identification?

- Molecular docking : Use the compound’s X-ray structure (from SHELXL refinement) to dock against proteins like DNA polymerase or profilin-like proteins. Focus on hydrogen bonds with catalytic residues (e.g., Lys123 in DNA polymerase) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize targets .

Q. How are solubility and formulation challenges addressed for in vivo studies?

Q. How to resolve contradictions in biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.